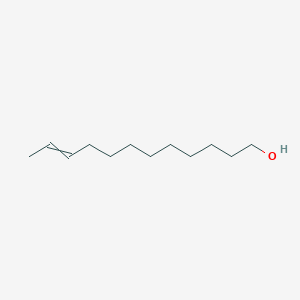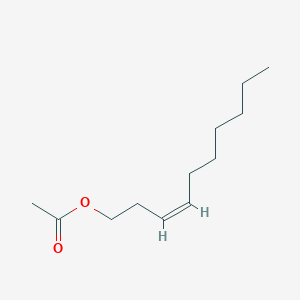
3-Decen-1-ol, acetate, (3Z)-
説明
The compound "3-Decen-1-ol, acetate, (3Z)-" is a chemical that is structurally related to various acetate pheromone components found in insects. While the specific compound is not directly mentioned in the provided papers, the related compounds such as (Z)-5-decen-l-ol acetate and (Z)-5-decenyl acetate are mentioned as pheromone components in moths like Argyrogramma verruca and Agrotis segetum, respectively . These compounds play a crucial role in the mating behavior of these insects, attracting males through olfactory cues.
Synthesis Analysis
The synthesis of related acetate compounds involves several steps, including Wittig reactions and Knoevenagel condensations, as described in the synthesis of (3E,7Z)-3,7-tetradecadienyl acetate . The stereoselective formation of double bonds is crucial in these syntheses to ensure the biological activity of the pheromones. The synthesis of (Z)-4-chloro-2-methyl-2-buten-1-ol acetate, a precursor to hydroxy prenyl synthons, also illustrates the importance of stereochemistry in the synthesis of pheromone-related compounds .
Molecular Structure Analysis
The molecular structure of acetate pheromones is characterized by the presence of double bonds, which are often in the Z (cis) configuration, as seen in (Z)-5-decen-l-ol acetate . The position and configuration of these double bonds are critical for the biological activity of the pheromones. The introduction of methyl groups to the acetate-substituted chain, as studied in (Z)-5-decenyl acetate analogs, shows the significance of steric complementarity between the pheromone component and its receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetate pheromones include Wittig reactions to form double bonds with specific stereochemistry and Knoevenagel condensations for the formation of conjugated systems . Additionally, gold-catalyzed additions and Suzuki couplings are used in the synthesis of (Z)-1-alkyl-2-arylvinyl acetates, which are structurally related to pheromone acetates .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetate pheromones are not explicitly detailed in the provided papers. However, it can be inferred that these compounds are volatile, as they need to be airborne to be detected by male moths . The presence of acetate groups and double bonds likely affects the polarity and reactivity of these compounds, which in turn influences their interaction with pheromone receptors in insects .
科学的研究の応用
Analytical Chemistry and Flavor Characterization
Studies in analytical chemistry have highlighted the importance of structurally similar compounds in characterizing flavors, especially in natural products. For instance, gas chromatography has been utilized to characterize the mushroom-like flavor in Melittis melissophyllum L., focusing on compounds such as 1-octen-3-ol, which shares a similar molecular structure to "3-Decen-1-ol, acetate, (3Z)-" (Maggi, Papa, & Vittori, 2012). This suggests potential applications in flavor and fragrance industries where the analysis and synthesis of complex flavors are crucial.
Biotechnological Production of Value-Added Chemicals
In biotechnology, the production and enhancement of value-added chemicals like acetoin and related compounds have been extensively reviewed. Acetoin, a compound used across various industries, demonstrates the biotechnological potential of microbial synthesis for compounds that may include or relate to "3-Decen-1-ol, acetate, (3Z)-" (Xiao & Lu, 2014). This highlights the role of microbial electrosynthesis and genetic engineering in expanding the product spectrum of such chemicals.
Environmental Science and Degradation
Environmental research focusing on the degradation mechanisms and environmental persistence of similar acetate-based compounds offers insights into potential environmental impacts and biodegradation strategies. For example, the degradation of cellulose acetate-based materials has been reviewed to understand their environmental persistence and degradation rates, which could be relevant for assessing the environmental behavior of "3-Decen-1-ol, acetate, (3Z)-" (Puls, Wilson, & Hölter, 2011). This research underscores the importance of designing consumer products with enhanced degradability to mitigate environmental impacts.
Pharmacology and Toxicology
In the field of pharmacology, the study of structurally related compounds has provided valuable insights into their potential therapeutic applications and toxicological profiles. For instance, research on dichloroacetate (DCA), a compound used for its therapeutic potential in several conditions, juxtaposes its environmental hazard with its therapeutic benefits, raising important considerations for compounds with dual roles like potentially "3-Decen-1-ol, acetate, (3Z)-" (Stacpoole, 2010). Such studies emphasize the need for comprehensive toxicity assessments before industrial utilization.
Safety And Hazards
While specific safety and hazard information for “3-Decen-1-ol, acetate, (3Z)-” is not available from the search results, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
特性
IUPAC Name |
[(Z)-dec-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h8-9H,3-7,10-11H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSAOQHKOCKIC-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015320 | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decen-1-ol, acetate, (3Z)- | |
CAS RN |
81634-99-3 | |
| Record name | (Z)-3-Decenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81634-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081634993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Decen-1-ol, 1-acetate, (3Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-decenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



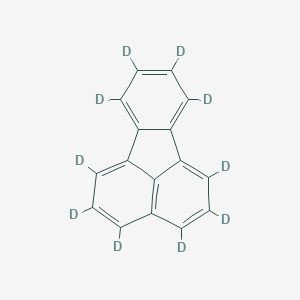
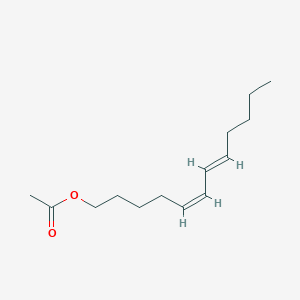
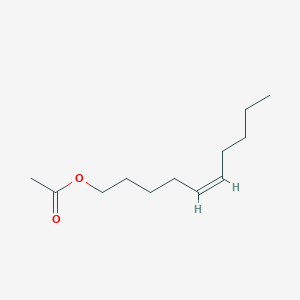
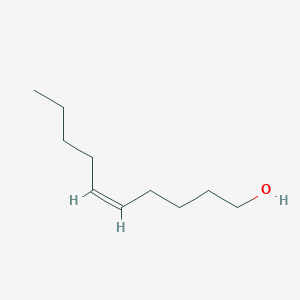
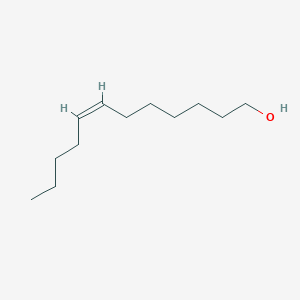
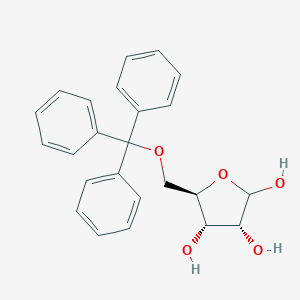
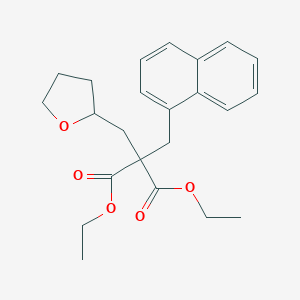
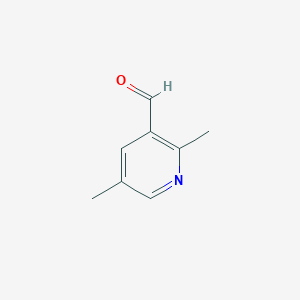
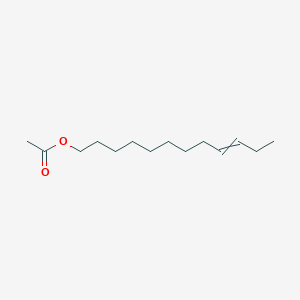
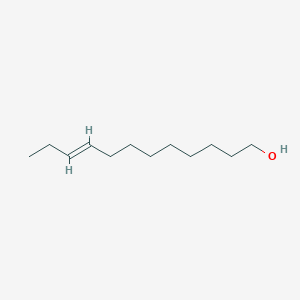
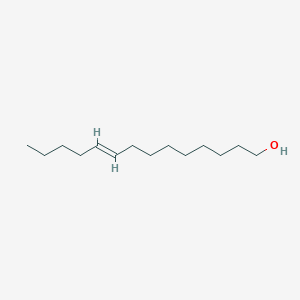
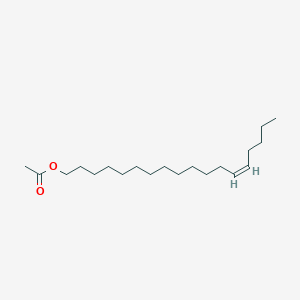
![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)
